Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate

Catalog No.
S728560
CAS No.
187480-15-5
M.F
C9H11BrN2O3
M. Wt
275.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate

CAS Number

187480-15-5

Product Name

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate

IUPAC Name

methyl 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylate

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.1 g/mol

InChI

InChI=1S/C9H11BrN2O3/c1-11-7-6(10)4-5(9(13)15-3)8(12-7)14-2/h4H,1-3H3,(H,11,12)

InChI Key

QIURZRMZTODMIT-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C(=N1)OC)C(=O)OC)Br

Canonical SMILES

CNC1=C(C=C(C(=N1)OC)C(=O)OC)Br

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate is a chemical compound with the molecular formula C₉H₁₁BrN₂O₃ and a molecular weight of approximately 275.099 g/mol. This compound is characterized by a pyridine ring structure, which includes a bromine atom, a methoxy group, and a methylamino substituent. It is commonly utilized in pharmaceutical chemistry for its role as an intermediate in the synthesis of various biologically active compounds, particularly those targeting dopamine D2 and D3 receptors as well as serotonin-3 receptors .

, primarily due to the reactivity of its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, leading to new derivatives.
  • Reduction Reactions: The methylamino group can undergo reduction under specific conditions to yield amines.
  • Acylation: The nitrogen atom in the methylamino group can be acylated to form amides.

These reactions make it a versatile building block in organic synthesis.

This compound exhibits significant biological activity, primarily as an antagonist for dopamine D2 and D3 receptors and serotonin-3 receptors. Such activity suggests potential applications in treating conditions related to neurotransmitter imbalances, including schizophrenia and depression. The compound's ability to modulate these receptors makes it a candidate for further pharmacological studies .

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate serves multiple purposes in medicinal chemistry:

  • Intermediate for Drug Development: It is crucial in synthesizing compounds that target specific neurotransmitter receptors.
  • Research Tool: Utilized in proteomics and biochemical research for studying receptor interactions and drug efficacy .
  • Building Block: Acts as a precursor for synthesizing other bioactive molecules, including antagonists for various receptor types.

Interaction studies involving methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate focus on its binding affinity and selectivity towards dopamine and serotonin receptors. These studies are essential for understanding its pharmacodynamics and potential therapeutic applications. Research indicates that modifications to its structure can significantly alter its interaction profile with these receptors, highlighting the importance of structural optimization in drug design .

Several compounds share structural similarities with methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-chloro-2-methoxy-6-(methylamino)nicotinateChlorine instead of bromineDifferent halogen may affect receptor binding
Methyl 5-bromo-2-hydroxy-6-(methylamino)nicotinateHydroxyl group instead of methoxyPotentially different biological activity
Methyl 5-bromo-3-methoxy-6-(methylamino)nicotinateMethoxy group at position 3 instead of position 2Variation in receptor selectivity

These compounds highlight the unique positioning of substituents on the pyridine ring, which can lead to diverse biological activities and pharmacological profiles. The presence of different halogens or functional groups can significantly impact their effectiveness as therapeutic agents.

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate emerged in the late 20th century as a key intermediate in the synthesis of neurologically active compounds. Its development paralleled advancements in nicotinic acid derivatives, which gained prominence for their roles in enzyme cofactors and receptor modulators. Classified as a substituted nicotinate ester, it belongs to the pyridine family—a heterocyclic aromatic system where one carbon atom in benzene is replaced by nitrogen.

The compound’s molecular architecture includes:

  • Bromine at the 5-position, enhancing electrophilic substitution reactivity.
  • Methoxy group at the 2-position, influencing electronic distribution.
  • Methylamino group at the 6-position, enabling hydrogen bonding and nucleophilic interactions.

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight275.10 g/mol
Melting Point128–130°C
LogP1.754
Topological Polar Surface Area60.45 Ų

Significance in Synthetic Organic Chemistry

This compound is pivotal in constructing complex molecules due to its regioselective reactivity:

Synthetic Applications

  • Intermediate in Drug Discovery:

    • Serves as a precursor for dopamine D2/D3 and serotonin-3 (5-HT₃) receptor antagonists.
    • Used in synthesizing kinase inhibitors via Suzuki-Miyaura cross-coupling reactions.
  • Functional Group Transformations:

    • Bromine: Participates in palladium-catalyzed couplings (e.g., with aryl boronic acids).
    • Methylamino Group: Undergoes acylation or alkylation to introduce diverse pharmacophores.

Table 2: Key Synthetic Routes

StepReagents/ConditionsYieldSource
BrominationN-Bromosuccinimide (NBS), DMF85%
EsterificationMethanol, H₂SO₄ (cat.)90%
MethoxylationNaOMe, THF, 0°C78%

Position in Pyridine-Based Chemical Taxonomy

Pyridine derivatives are categorized by substitution patterns and functional groups. Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate occupies a unique niche:

Taxonomic Features

  • Core Structure: Nicotinate ester backbone (pyridine-3-carboxylate).
  • Substitution Pattern:
    • Electron-withdrawing bromine (meta-directing).
    • Electron-donating methoxy and methylamino groups (ortho/para-directing).

Comparison with Analogues

CompoundSubstitutionsApplications
Nicotinic Acid-COOH at 3-positionCofactor biosynthesis
Methyl Nicotinate-COOCH₃ at 3-positionTopical analgesics
5-Bromo-2-aminopyridine-Br, -NH₂Agrochemical intermediates

This compound’s trifunctional design enables precise modulation of electronic and steric properties, distinguishing it from simpler pyridine derivatives.

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate represents a complex heterocyclic compound belonging to the nicotinic acid derivative class [1] [2]. This compound features a pyridine ring core with multiple functional group substitutions that contribute to its unique chemical identity and structural characteristics [3]. The compound's molecular architecture incorporates bromine, methoxy, and methylamino substituents positioned at specific locations on the nicotinic acid framework [4] [2].

Chemical Identifiers and Nomenclature

The compound maintains multiple standardized chemical identifiers across various chemical databases and nomenclature systems [1] [2]. The primary Chemical Abstracts Service registry number is 187480-15-5, which serves as the definitive identifier for this compound in chemical literature and commercial databases [5] [6] [2].

Database SystemIdentifierSource
Chemical Abstracts Service Number187480-15-5 [1] [5] [6]
PubChem Compound Identifier10826224 [1] [2] [3]
Molecular Design Limited NumberMFCD12922704 [5] [6] [2]
EPA DSSTox Substance IdentifierDTXSID50445482 [1] [3]
SCHEMBL IdentifierSCHEMBL7802159 [1] [3]

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylate [4] [2]. Alternative nomenclature includes the designation as 3-pyridinecarboxylic acid, 5-bromo-2-methoxy-6-(methylamino)-, methyl ester [6]. The compound is also referenced in chemical literature as methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate, reflecting its derivation from nicotinic acid [1] [5] [7].

Molecular Composition (C9H11BrN2O3)

The molecular formula C9H11BrN2O3 defines the precise atomic composition of methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate [1] [5] [4]. This formula represents a total of 26 atoms distributed across five different elements, creating a molecular structure with a calculated molecular weight of 275.093 grams per mole [1] [2].

ElementCountAtomic Mass (g/mol)Contribution (g/mol)
Carbon912.010108.090
Hydrogen111.00811.088
Bromine179.90479.904
Nitrogen214.00728.014
Oxygen315.99947.997
Total26-275.093

The molecular weight reported across multiple chemical databases consistently falls within the range of 275.09 to 275.10 grams per mole [1] [5] [2]. PubChem reports the molecular weight as 275.10 grams per mole, calculated using their standardized computational methods [1] [3]. The slight variations in reported molecular weights reflect differences in the precision of atomic mass values used in calculations across different database systems [5] [2].

The compound exhibits specific physical properties related to its molecular composition, including a melting point range of 128-130 degrees Celsius [8] [7]. The molecular structure incorporates both polar and nonpolar regions, contributing to its solubility characteristics and chemical reactivity patterns [8].

Structural Representation Systems

Chemical structural representation systems provide standardized methods for encoding the three-dimensional molecular architecture of methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate into linear text formats [9] [10]. These representation systems enable computer processing, database storage, and structural comparison operations across chemical informatics platforms [11] [12].

SMILES Notation Analysis

The Simplified Molecular Input Line Entry System representation for methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate encodes the complete molecular connectivity in a compact linear format [5] [4] [2]. Multiple SMILES representations exist for this compound, reflecting different starting points and traversal paths through the molecular graph [13].

The canonical SMILES notation is documented as CNC1=NC(OC)=C(C=C1Br)C(=O)OC [4] [2]. An alternative SMILES representation appears as O=C(OC)C1=C(OC)N=C(NC)C(Br)=C1 [5]. A third variant is expressed as CNc1nc(OC)c(cc1Br)C(=O)OC [2]. These different SMILES strings represent identical molecular structures but utilize different atom numbering sequences and traversal algorithms [13].

SMILES VariantSourceFormat Description
CNC1=NC(OC)=C(C=C1Br)C(=O)OC [4] [2]Canonical SMILES
O=C(OC)C1=C(OC)N=C(NC)C(Br)=C1 [5]Alternative ordering
CNc1nc(OC)c(cc1Br)C(=O)OC [2]Lowercase aromatic notation

The SMILES notation encodes the pyridine ring using the number 1 to indicate ring closure, with the bromine atom (Br), methoxy groups (OC), and methylamino group (NC) positioned at their respective locations on the ring system [14] [13]. The carboxylate ester functionality is represented by the C(=O)OC segment, indicating the presence of the methyl ester group [13].

InChI and InChIKey Representations

The International Chemical Identifier provides a unique, standardized representation that encodes structural information in a layered format [4] [2] [9]. The complete InChI string for methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate is InChI=1S/C9H11BrN2O3/c1-11-7-6(10)4-5(9(13)15-3)8(12-7)14-2/h4H,1-3H3,(H,11,12) [4] [2].

The InChI structure begins with the version identifier "1S" indicating standard InChI version 1 [9] [10]. The molecular formula layer C9H11BrN2O3 follows, succeeded by the connectivity layer that describes atomic bonding patterns [10] [15]. The hydrogen layer specifies hydrogen atom positions, while the final segment addresses the proton handling for the methylamino group [9] [12].

InChI ComponentContentDescription
Version1SStandard InChI version 1
FormulaC9H11BrN2O3Molecular composition
Connectivityc1-11-7-6(10)4-5(9(13)15-3)8(12-7)14-2Atomic bonding
Hydrogenh4H,1-3H3,(H,11,12)Hydrogen positions

The corresponding InChIKey serves as a fixed-length hash of the complete InChI string, providing a shorter identifier for database indexing and searching operations [4] [2] [15]. The InChIKey for this compound is QIURZRMZTODMIT-UHFFFAOYSA-N [4] [2]. This 27-character code consists of three segments separated by hyphens, with the first segment encoding structural connectivity, the second addressing stereochemistry, and the third indicating protonation state [10] [15].

Comparative Structural Database Entries

Multiple chemical databases maintain entries for methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate, each providing specific structural data and computational properties [1] [2] [3]. PubChem serves as the primary public repository, with Compound Identifier 10826224 containing comprehensive structural and property information [1] [3]. The database entry includes both two-dimensional structural depictions and three-dimensional conformational models [3].

Summary Table
Property CategoryParameterValueSource
Molecular IdentityFormulaC₉H₁₁BrN₂O₃ [3] [1]
Molecular Weight275.09-275.10 g/mol [4] [1]
Thermal PropertiesMelting Point128-130°C [1] [6]
Boiling Point342.6±42.0°C (Predicted) [3]
Flash Point161.0±27.9°C [3]
Physical StateAppearanceCrystalline Solid [1]
Density1.5±0.1 g/cm³ (Predicted) [3]
Vapor Pressure0.0±0.8 mmHg at 25°C [3]
Electronic PropertiesLogP1.754 [6]
pKa1.08±0.10 (Predicted) [1]
TPSA60.45 Ų [6]
Polarizability23.8±0.5 × 10⁻²⁴ cm³ [3]
StorageConditions-4°C (short-term), -20°C (long-term) [3]

XLogP3

2

Wikipedia

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate

Dates

Last modified: 08-15-2023

Explore Compound Types